
1,N(6)-Propanodeoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,N(6)-Propanodeoxyadenosine (PdA) is a modified nucleoside that has been gaining attention in the field of scientific research due to its potential as a novel therapeutic agent. PdA is structurally similar to adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism and neurotransmission. However, PdA possesses unique properties that make it a promising compound for scientific investigation.
Mécanisme D'action
The mechanism of action of 1,N(6)-Propanodeoxyadenosine is not fully understood, but it is believed to involve the activation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in various tissues and play a crucial role in regulating physiological processes such as sleep, pain, and inflammation. 1,N(6)-Propanodeoxyadenosine has been shown to bind to adenosine receptors with high affinity and selectivity, leading to the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. 1,N(6)-Propanodeoxyadenosine has also been shown to modulate the activity of various enzymes, including adenosine deaminase, an enzyme that catalyzes the breakdown of adenosine. 1,N(6)-Propanodeoxyadenosine has been shown to inhibit the activity of adenosine deaminase, leading to an increase in adenosine levels and the activation of adenosine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1,N(6)-Propanodeoxyadenosine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1,N(6)-Propanodeoxyadenosine also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of 1,N(6)-Propanodeoxyadenosine is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving 1,N(6)-Propanodeoxyadenosine. One area of interest is the development of 1,N(6)-Propanodeoxyadenosine-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the radioprotective properties of 1,N(6)-Propanodeoxyadenosine, which may have implications for the treatment of radiation-induced damage. Additionally, further studies are needed to elucidate the precise mechanism of action of 1,N(6)-Propanodeoxyadenosine and its potential as a modulator of adenosine signaling.
Méthodes De Synthèse
1,N(6)-Propanodeoxyadenosine can be synthesized via a multistep process starting from adenosine. The first step involves the protection of the 2'- and 3'-hydroxyl groups of adenosine using a suitable protecting group. The 6-amino group of adenosine is then selectively modified with a propanoic acid moiety using a coupling reagent. After deprotection of the hydroxyl groups, 1,N(6)-Propanodeoxyadenosine is obtained in high yield and purity.
Applications De Recherche Scientifique
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These properties make 1,N(6)-Propanodeoxyadenosine a potential therapeutic agent for a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. 1,N(6)-Propanodeoxyadenosine has also been investigated for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Propriétés
Numéro CAS |
132461-42-8 |
|---|---|
Nom du produit |
1,N(6)-Propanodeoxyadenosine |
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |
Clé InChI |
ZVMCHJDNWWNYQK-LBTMZUADSA-N |
SMILES isomérique |
C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
SMILES canonique |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Synonymes |
1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
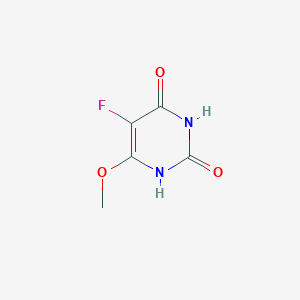
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
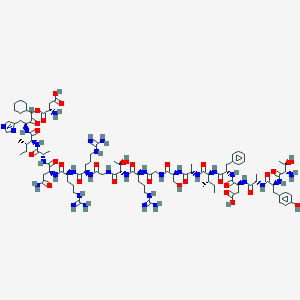
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

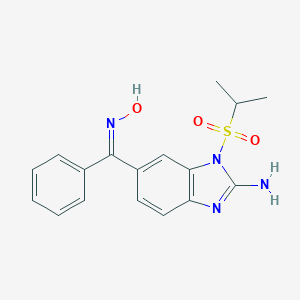
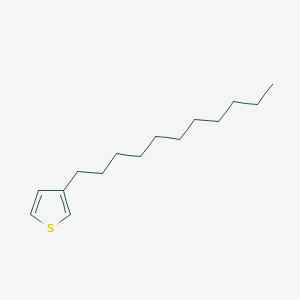


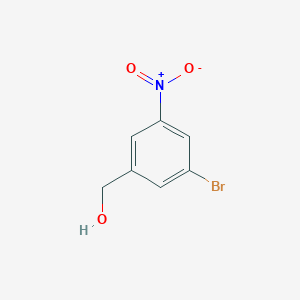
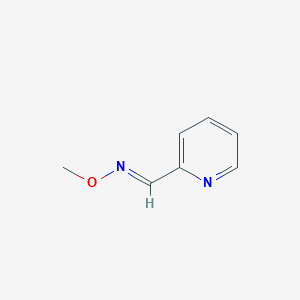
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)